L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is a tetrapeptide composed of the amino acids L-valine, L-histidine, L-cysteine, and L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or Oxyma Pure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The imidazole ring in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted imidazole rings.
Scientific Research Applications
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industrial: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-histidyl-L-cysteinyl-L-alanyl: Similar structure but with L-alanine instead of L-isoleucine.
L-Valyl-L-histidyl-L-cysteinyl-L-seryl: Contains L-serine instead of L-isoleucine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is unique due to the presence of L-isoleucine, which imparts specific hydrophobic interactions and structural properties that differentiate it from other similar peptides.
Properties
CAS No. |
798540-16-6 |
---|---|
Molecular Formula |
C20H34N6O5S |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H34N6O5S/c1-5-11(4)16(20(30)31)26-18(28)14(8-32)25-17(27)13(6-12-7-22-9-23-12)24-19(29)15(21)10(2)3/h7,9-11,13-16,32H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,29)(H,25,27)(H,26,28)(H,30,31)/t11-,13-,14-,15-,16-/m0/s1 |
InChI Key |
WNBQEJQZXLHMEF-YDMUCJKGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.